3-Methyl-2-butenenitrile
Overview
Description
3-Methyl-2-butenenitrile, also known as this compound, is a useful research compound. Its molecular formula is C5H7N and its molecular weight is 81.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221457. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nickel-Catalyzed Isomerization Studies
3-Methyl-2-butenenitrile (2M3BN) has been extensively studied for its reactivity in nickel-catalyzed isomerization reactions. One such study utilized in situ FTIR-ATR spectroscopy to analyze the isomerization of 2M3BN to 3-pentenenitrile (3PN), providing insights into the kinetics of this reaction and the spectral characteristics of these compounds (Bini et al., 2010).
Catalytic Bond Scission and Isomerization
Research has also explored the catalytic scission of P−C and C−CN bonds in 2M3BN with nickel complexes. This process results in various isomers and nickel complexes, providing valuable information on the reactivity and potential applications of 2M3BN in organic synthesis (Acosta-Ramírez et al., 2008).
Cyclodimerization Reactions
The cyclodimerization of this compound has been investigated, revealing the formation of specific cyclic compounds under certain conditions. This research is crucial for understanding the reactivity of this compound in different chemical environments (Tucker et al., 1981).
Vibrational Spectroscopy and Thermodynamics
The vibrational spectrum and thermodynamics of this compound have been studied in different states (gas, liquid, solid) using IR and Raman spectroscopy. These studies provide detailed insights into the molecular properties and behavior of 2M3BN (Compton et al., 1981).
Reactivity with Ni(0)-N-heterocyclic Carbene Complexes
Another area of research focuses on the catalytic isomerization of 2M3BN in the presence of Ni(0) and N-heterocyclic carbene complexes. This study provides insights into the reactivity and potential applications of 2M3BN in the presence of various catalysts (Acosta-Ramírez et al., 2008).
Cobalt Complexes in Ionic Liquid
The behavior of 2M3BN in the presence of catalytic amounts of various cobalt complexes has been evaluated, contributing to our understanding of its isomerization products and the activation mechanisms involved (Lecocq et al., 2006).
Mechanism of Action
Action Environment
The action of 3-methylbut-2-enenitrile, like that of many chemicals, can be influenced by environmental factors . For example, its reactivity and stability can be affected by temperature, pH, and the presence of other chemicals. It should be stored in a cool, well-ventilated place .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Methyl-2-butenenitrile plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the cytochrome P450 enzyme system, particularly CYP2E1 and CYP2A6. These enzymes catalyze the hydroxylation and epoxidation of this compound, leading to the formation of reactive metabolites such as cyanohydrins and epoxides . These metabolites can further interact with other biomolecules, potentially leading to toxic effects.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the nuclear factor erythroid 2-related factor-2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress . Additionally, exposure to this compound can lead to changes in gene expression related to detoxification and antioxidant responses.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can bind to enzymes such as cytochrome P450, leading to the formation of reactive metabolites. These metabolites can inhibit or activate other enzymes, resulting in changes in cellular functions. For example, the formation of cyanohydrins from this compound can lead to the release of hydrogen cyanide, a potent inhibitor of cellular respiration . Additionally, the epoxidation of this compound can result in the formation of epoxides that can interact with DNA and proteins, potentially leading to mutagenic and carcinogenic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and heat . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to chronic toxicity, affecting cellular functions such as proliferation, differentiation, and apoptosis . The degradation products of this compound can also contribute to its toxic effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may induce mild toxic effects, such as oxidative stress and inflammation. At high doses, this compound can cause severe toxicity, including neurotoxicity, hepatotoxicity, and even mortality . Threshold effects have been observed, where certain doses lead to significant changes in cellular and physiological functions.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes hydroxylation by the cytochrome P450 enzyme CYP2E1, leading to the formation of cyanohydrins, which decompose into hydrogen cyanide and acrolein . Additionally, the compound can undergo epoxidation by CYP2A6, resulting in the formation of epoxides that can be further metabolized into dihydroxybutyronitrile or conjugated with glutathione . These metabolic pathways highlight the compound’s potential to generate toxic metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and interact with transporters and binding proteins . The compound’s distribution is influenced by its interactions with cellular components, leading to its accumulation in specific tissues such as the liver and brain .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . Post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its interactions with biomolecules and its overall cellular effects .
Properties
IUPAC Name |
3-methylbut-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-5(2)3-4-6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGKLUNRHYPDAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197307 | |
Record name | 3-Methyl-2-butenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4786-24-7 | |
Record name | 3-Methyl-2-butenenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4786-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2-butenenitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004786247 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4786-24-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-2-butenenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-butenenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.033 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-2-BUTENENITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLX2QO8EUY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methyl-2-butenenitrile?
A1: The molecular formula of this compound is C5H7N, and its molecular weight is 81.115 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: Researchers have employed Infrared (IR) [, ], Raman [], microwave [, ], and nuclear magnetic resonance (NMR) spectroscopy [] to characterize this compound. These techniques have been instrumental in determining its structure, vibrational frequencies, dipole moment, and barrier to internal rotation.
Q3: Are there established synthetic routes for this compound and its derivatives?
A3: Yes, several synthetic methods have been developed. For instance, this compound can be synthesized through the decarboxylation of the condensation product of cyanoacetic acid and acetone followed by allylic bromination, acetolysis, and hydrolysis. [] Furthermore, researchers have explored reactions with copper(II) acetate to synthesize 2-(2,3-dihydro-2,2-dimethyl-3-oxo-1H-indol-1-yl)-3-methylbut-2-enenitriles. [, ] A practical synthesis for 4-bromo-2-cyano-3-methyl-2-butenenitrile has also been outlined. [, ]
Q4: What is known about the reactivity of this compound?
A4: Research indicates that this compound undergoes cyclodimerization. [, ] Studies have also investigated its reactions with prenyl chloride. []
Q5: What are the potential applications of this compound?
A5: While not extensively explored, this compound serves as a precursor in organic synthesis, particularly for creating labeled retinoids and carotenoids. [] Additionally, it has been identified as a volatile flavor compound in certain plants, like Pugionium cornutum. []
Q6: Is there information available regarding the toxicity of this compound?
A6: While limited data exists specifically for this compound, studies suggest that some unsaturated aliphatic nitriles, particularly acrylonitrile, exhibit neurotoxic effects in rats. [] This highlights the need for further research to comprehensively assess the safety profile of this compound.
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